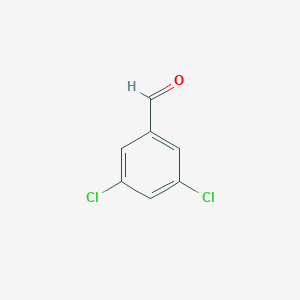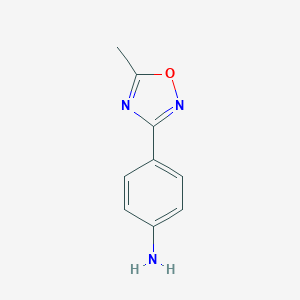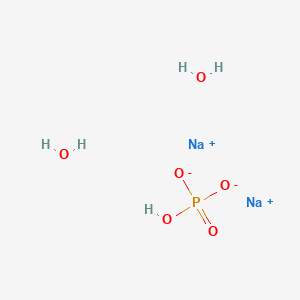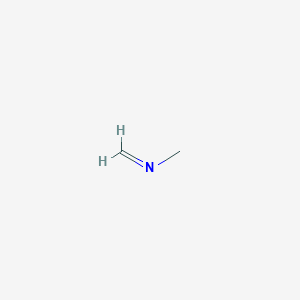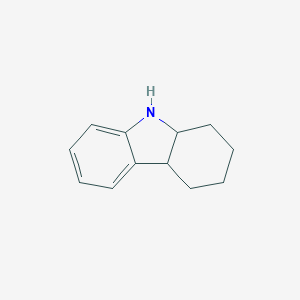
2,3,4,4a,9,9a-六氢-1H-咔唑
概述
描述
2,3,4,4a,9,9a-Hexahydro-1H-carbazole is a heterocyclic organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a partially saturated carbazole ring system
科学研究应用
2,3,4,4a,9,9a-Hexahydro-1H-carbazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), owing to its excellent electronic properties
安全和危害
未来方向
The future directions for 2,3,4,4a,9,9a-Hexahydro-1H-carbazole could involve its use in the development of new donor-acceptor organic compounds, given its use as a donor unit in the synthesis of fluorescent dyes . These compounds could have applications in electronic devices such as organic light-emitting diodes and dye-synthesized solar cells .
作用机制
Target of Action
The primary target of 2,3,4,4a,9,9a-Hexahydro-1H-Carbazole is the organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . It acts as a donor unit in the design of these devices .
Mode of Action
2,3,4,4a,9,9a-Hexahydro-1H-Carbazole interacts with its targets by acting as a donor unit in the formation of fluorescent D-A-D dyes . These dyes also contain 2,1,3-benzochalcogenadiazoles as an electron-withdrawing group . The interaction results in the formation of dyes with photoluminescent and electroluminescent properties, which are crucial for the functioning of OLEDs and DSSCs .
Biochemical Pathways
The compound affects the photoluminescent and electroluminescent pathways in OLEDs and DSSCs . The replacement of lightweight heteroatoms by heavier ones in the compound allows for the fine-tuning of the maximum emission without significantly reducing the luminescence quantum yield .
Pharmacokinetics
The compound’s ability to act as a donor unit and form fluorescent dyes contributes to its bioavailability in these devices .
Result of Action
The action of 2,3,4,4a,9,9a-Hexahydro-1H-Carbazole results in the formation of fluorescent dyes with photoluminescent and electroluminescent properties . These dyes exhibit clear red electroluminescence with a maximum current efficiency of 0.85 Cd/A in OLEDs . In DSSCs, the compound contributes to the optimization of their photovoltaic properties .
Action Environment
The action, efficacy, and stability of 2,3,4,4a,9,9a-Hexahydro-1H-Carbazole can be influenced by environmental factors. For instance, the bathochromic shift in the UV-vis spectra of benzoxa- and selenadiazole dyes, which have a smaller energy gap, results in lower photovoltaic parameters . This suggests that the compound’s action can be influenced by factors such as light exposure and energy conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-Hexahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the hydrogenation of carbazole derivatives under specific conditions. For instance, the hydrogenation of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The scalability of these methods makes them suitable for industrial applications, particularly in the production of materials for electronic devices .
化学反应分析
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further saturate the ring system or modify substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
Carbazole: The fully aromatic parent compound of 2,3,4,4a,9,9a-Hexahydro-1H-carbazole.
Tetrahydrocarbazole: A partially saturated derivative with fewer hydrogen atoms added compared to 2,3,4,4a,9,9a-Hexahydro-1H-carbazole.
Octahydrocarbazole: A fully saturated derivative with more hydrogen atoms added.
Uniqueness
2,3,4,4a,9,9a-Hexahydro-1H-carbazole is unique due to its specific degree of saturation, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in OLEDs and DSSCs .
属性
IUPAC Name |
2,3,4,4a,9,9a-hexahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12-13H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKFPJAARRNNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938936 | |
| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1775-86-6 | |
| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1775-86-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4a,9,9a-hexahydro-1H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,4,4a,9,9a-Hexahydro-1H-carbazole a suitable building block for organic electronic materials?
A1: 2,3,4,4a,9,9a-Hexahydro-1H-carbazole and its derivatives are attractive building blocks for organic electronic materials due to their electron-donating properties. [, , ] This characteristic arises from the nitrogen atom within the hexahydrocarbazole ring system, which can readily donate electrons to conjugated systems. This property makes these compounds suitable for use as donor units in D-A-D (donor-acceptor-donor) and D-π-A (donor-π-spacer-acceptor) structures commonly employed in organic light-emitting diodes (OLEDs) and organic solar cells. [, , ]
Q2: How does the structure of 2,3,4,4a,9,9a-Hexahydro-1H-carbazole derivatives influence their optical properties?
A2: The choice of acceptor units and their connection to the hexahydrocarbazole core significantly impacts the optical properties of these compounds. For instance, incorporating heavier heteroatoms in the acceptor unit can redshift the maximum emission wavelength without significantly impacting the luminescence quantum yield. [] Specifically, researchers have successfully synthesized D-A-D dyes utilizing 2,3,4,4a,9,9a-hexahydro-1H-carbazole as the donor and 2,1,3-benzochalcogenadiazoles as the acceptor, demonstrating tunable emission properties. []
Q3: Can you provide an example of how 2,3,4,4a,9,9a-Hexahydro-1H-carbazole derivatives have been used in OLEDs?
A3: Researchers have successfully fabricated OLED devices using novel D-A-D dyes containing 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as the donor unit and 2,1,3-benzochalcogenadiazoles as the acceptor. [] These devices, employing the synthesized dyes as the single active emission layer, exhibited red electroluminescence with promising current efficiency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

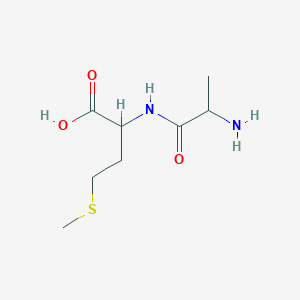
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
